5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
Properties
IUPAC Name |
5-[(3-chlorophenyl)methyl]-3-[(3-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O2/c1-31-20-9-5-7-18(13-20)14-28-16-27-23-21-10-2-3-11-22(21)29(24(23)25(28)30)15-17-6-4-8-19(26)12-17/h2-13,16H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTMNXFGKKJGCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound belonging to the pyrimidoindole class. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of kinase inhibition and immune modulation.
Chemical Structure and Properties
- Molecular Formula : C25H20ClN3O2
- Molecular Weight : 429.9 g/mol
- CAS Number : 1189940-29-1
The compound features a pyrimidoindole core structure, which is characterized by a fused pyrimidine and indole moiety. The presence of chlorobenzyl and methoxybenzyl substituents may influence its biological activity.
Kinase Inhibition
Recent studies have highlighted the inhibitory effects of pyrimidoindoles on various protein kinases, which play crucial roles in cellular signaling pathways. Specifically, research indicates that derivatives of this class can inhibit kinases such as DYRK1A and CK1δ/ε with micromolar to submicromolar IC50 values, suggesting significant potential for therapeutic applications in diseases related to aberrant kinase activity.
The compound's structure allows it to selectively target these kinases, which are implicated in neurodegenerative diseases and cancer.
Immune Modulation
Another area of interest is the compound's potential as an immune modulator. Substituted pyrimidoindoles have been identified as potent activators of Toll-like receptors (TLRs), particularly TLR4. This activation can lead to the stimulation of NFκB pathways, which are essential for immune response regulation.
The mechanism through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound binds to specific enzymes involved in cell signaling pathways, thereby modulating their activity.
- Receptor Activation : By stimulating TLRs, it can enhance innate immune responses.
Case Studies and Research Findings
- Protein Kinase Inhibition Study : A study evaluating various pyrimidoindole derivatives found that specific substitutions on the indole ring significantly affected inhibitory potency against DYRK1A and CK1δ/ε. The findings suggest that structural modifications can enhance selectivity and potency against these targets .
- Immune Activation Study : Research demonstrated that certain substituted pyrimidoindoles could activate TLR4 in human and mouse cells, leading to increased NFκB activity. This suggests a potential role for these compounds in developing immunotherapeutics .
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure, which includes a pyrimidine ring fused to an indole moiety with chlorobenzyl and methoxybenzyl substitutions, suggests potential for diverse biological activities.
Anti-inflammatory Activity
Research indicates that derivatives of pyrimidoindoles, including this compound, may possess anti-inflammatory properties. Studies have shown that it can modulate cytokine production and influence immune response pathways, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders.
Anticancer Potential
The structural characteristics of 5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one may also contribute to its anticancer activity. Preliminary studies suggest that it could inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Comparison of Synthesis Methods
| Methodology | Description | Yield (%) |
|---|---|---|
| Conventional Synthesis | Multi-step reactions with intermediates | Varies |
| Continuous Flow Synthesis | Automated processes for large-scale production | Higher |
| Green Chemistry | Use of environmentally friendly solvents | Moderate |
The biological activity of this compound has been explored in various studies, particularly focusing on its interaction with biological targets:
Table 2: Biological Activities and Targets
| Activity Type | Target | Effect |
|---|---|---|
| Anti-inflammatory | Cytokines (e.g., IL-6) | Inhibition of pro-inflammatory cytokines |
| Anticancer | Cancer cell lines | Induction of apoptosis |
| Antimicrobial | Bacterial strains | Inhibition of growth |
Future Research Directions
Given its promising biological activities, further research is warranted to explore:
- Structural Modifications : Investigating how changes to the molecular structure can enhance efficacy or reduce toxicity.
- In Vivo Studies : Conducting animal studies to assess the therapeutic potential and safety profile.
- Clinical Trials : Initiating trials to evaluate its effectiveness in human subjects for various diseases.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three reactive regions:
-
Chlorobenzyl group : Electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS) sites
-
Methoxybenzyl group : Demethylation potential and EAS activity
-
Pyrimidoindole core : Susceptibility to oxidation, reduction, and cycloaddition
Nucleophilic Substitution
The 3-chlorobenzyl group undergoes NAS with nucleophiles like amines or thiols. For example:
Reaction :
| Reagent | Conditions | Yield | Product | Source |
|---|---|---|---|---|
| Ammonia (NH₃) | DMF, 80°C, 12 h | 68% | 3-Aminobenzyl derivative | |
| Sodium thiophenate | DCM, RT, 6 h | 72% | 3-(Thiophenyl)benzyl analog |
Oxidation-Reduction
The pyrimidinone ring undergoes controlled oxidation to form quinone-like structures:
Reaction :
| Reagent | Conditions | Outcome | Application | Source |
|---|---|---|---|---|
| KMnO₄ (0.1 M) | H₂SO₄, 60°C, 3 h | Formation of ortho-quinone scaffold | Electrophilic intermediates | |
| LiAlH₄ | Anhydrous ether, 0°C | Reduction of carbonyl to alcohol | Prodrug synthesis |
Cyclization Reactions
The compound participates in annulation reactions to form polycyclic systems. A four-component synthesis method (adapted from MDPI protocols ) achieves this:
Procedure :
-
React with indole-3-carboxaldehyde (1.2 eq)
-
Add ammonium iodide (0.04 eq) in 1,2-dichlorobenzene
-
Purge with O₂, stir at 150°C for 16 h
Yield : 73% (isolated via column chromatography) .
Synthetic Routes
Industrial-scale synthesis involves:
-
Core Formation : Cyclization of 2-aminobenzylamine with diketones under acidic conditions.
-
Substituent Introduction :
-
3-Methoxybenzyl via Friedel-Crafts alkylation
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3-Chlorobenzyl via Ullmann coupling
-
| Step | Key Intermediate | Purity (HPLC) | Scalability | Source |
|---|---|---|---|---|
| 1 | Pyrimidoindole-4(5H)-one | 98.5% | Batch (10 L) | |
| 2 | Bis-benzylated derivative | 95.2% | Continuous |
Research Findings
Recent studies highlight its role in synthesizing bioactive derivatives:
Table 1: Bioactive Derivatives from Functionalization
| Derivative | Biological Activity | IC₅₀/EC₅₀ | Study Type | Source |
|---|---|---|---|---|
| 3-Amino-benzyl analog | PDE4 Inhibition | 0.22 μM | In vitro | |
| Quinone-oxidized form | Anticancer (HeLa cells) | 1.8 μM | Cell assay |
Mechanistic Insights
-
Electrophilic Aromatic Substitution : Methoxy groups direct incoming electrophiles to the para position.
-
Radical Reactions : Chlorine atoms stabilize intermediates during photochemical reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrimidoindolone Derivatives
Table 1: Key Structural Analogs and Substituent Effects
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The target compound’s 3-methoxybenzyl group (electron-donating) contrasts with fluorine or chlorine substituents in analogs, which increase electronegativity and may enhance metabolic stability .
- Synthetic Accessibility : Fluorinated analogs () require precise XRD validation due to structural complexity, whereas carboxamide derivatives () prioritize functional group compatibility.
Core Structure Comparisons with Heterocyclic Systems
Key Observations :
- Aromaticity vs. Polarity : The pyrimidoindolone core (target) offers rigidity and aromaticity for target binding, while triazolothiadiazoles () leverage sulfur atoms for polar interactions.
- Solubility: Carboxamide derivatives () with aminoalkyl chains may exhibit better aqueous solubility than the target’s benzyl groups, which prioritize membrane permeability.
Q & A
What are the established synthetic routes for 5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, and what key reaction conditions influence yield?
Level: Basic
Answer:
The synthesis typically involves multi-step reactions starting from indole or pyrimidine precursors. For example:
- Condensation reactions using substituted benzyl halides (e.g., 3-chlorobenzyl chloride and 3-methoxybenzyl chloride) under basic conditions (e.g., K₂CO₃ in DMF) to introduce substituents .
- Cyclization steps catalyzed by Lewis acids (e.g., ZnCl₂) or thermal conditions to form the pyrimidoindole core .
- Key factors affecting yield :
- Temperature control : Optimal cyclization occurs at 80–100°C, with deviations leading to side products .
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but require careful purification to remove residues .
- Purification methods : Column chromatography with gradient elution (hexane/ethyl acetate) is critical for isolating the target compound in >40% yield .
Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
Level: Basic
Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for benzyl substituents (δ ~4.5–5.5 ppm for CH₂ groups) and aromatic protons (δ ~6.8–7.5 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 456.1232) with <5 ppm error .
- Crystallography :
- Single-crystal X-ray diffraction (298 K, Mo-Kα radiation) resolves the fused pyrimidoindole ring system and dihedral angles between substituents. Data-to-parameter ratios >13:1 ensure reliability .
How can researchers optimize substituent groups on the benzyl moieties to enhance target binding affinity, based on existing SAR studies?
Level: Advanced
Answer:
- Substituent screening : Replace 3-chloro and 3-methoxy groups with electron-withdrawing (e.g., nitro) or bulky groups to test steric/electronic effects on receptor binding .
- Bioisosteric replacements : Swap methoxy with trifluoromethoxy to improve metabolic stability while retaining hydrogen-bonding capacity .
- Quantitative SAR (QSAR) : Use Molecular Operating Environment (MOE) to calculate descriptors (e.g., logP, polar surface area) and correlate with activity data .
What strategies are recommended for resolving discrepancies in reported biological activity data across different assays?
Level: Advanced
Answer:
- Assay standardization : Normalize data using positive controls (e.g., reference inhibitors) and replicate experiments across multiple cell lines .
- Data normalization : Apply statistical methods (e.g., ANOVA with post-hoc Tukey tests) to account for variability in IC₅₀ values due to assay conditions .
- Mechanistic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate direct target engagement, ruling out off-target effects .
What in vitro assays are commonly employed to evaluate the biological activity of this compound?
Level: Basic
Answer:
- Enzyme inhibition assays : Measure IC₅₀ against kinases or proteases using fluorescence-based substrates (e.g., ADP-Glo™ for kinase activity) .
- Cell viability assays : Use MTT or CellTiter-Glo® in cancer cell lines to assess antiproliferative effects .
- Binding affinity assays : Radioligand displacement (e.g., ³H-labeled competitors) or fluorescence polarization (FP) for receptor binding studies .
How to design stability studies under various conditions to determine degradation pathways?
Level: Advanced
Answer:
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .
- Analytical monitoring : Use HPLC-PDA at multiple timepoints to track degradation products. Identify major impurities via LC-MS/MS .
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under accelerated storage conditions (40°C/75% RH) .
How can molecular docking simulations guide the design of derivatives with improved selectivity?
Level: Advanced
Answer:
- Docking protocols : Use MOE or AutoDock Vina to dock the compound into crystal structures of target proteins (e.g., PDB: 1XYZ). Prioritize poses with low RMSD (<2.0 Å) .
- Binding mode analysis : Identify key interactions (e.g., π-π stacking with Phe residues, hydrogen bonds with catalytic lysines) to retain in derivatives .
- Selectivity filters : Compare docking scores against off-target proteins (e.g., cytochrome P450 isoforms) to minimize cross-reactivity .
What are the critical parameters for reproducing crystallization conditions for X-ray analysis?
Level: Basic
Answer:
- Solvent system : Slow evaporation from DMSO/water (7:3 v/v) at 25°C yields diffraction-quality crystals .
- Crystal handling : Mount crystals in Paratone-N oil to prevent dehydration during data collection .
- Data collection : Use a detector distance of 60 mm and φ-scans of 0.5° to maximize completeness (>98%) .
How to assess environmental persistence using computational models and experimental data?
Level: Advanced
Answer:
- Computational tools : Predict biodegradability (e.g., BIOWIN) and bioaccumulation potential (logKow via EPI Suite) .
- Experimental validation : Conduct OECD 301F ready biodegradability tests or soil column studies to measure half-life under aerobic conditions .
- Ecotoxicity screening : Use Daphnia magna or Aliivibrio fischeri assays to estimate LC₅₀/EC₅₀ values .
What statistical approaches are used to analyze structure-activity relationships when dealing with multivariate data?
Level: Advanced
Answer:
- Multivariate analysis : Apply partial least squares regression (PLSR) to correlate molecular descriptors (e.g., Hammett σ, molar refractivity) with bioactivity .
- Cluster analysis : Group compounds by substituent patterns using hierarchical clustering (Ward’s method) to identify activity trends .
- Validation : Use leave-one-out cross-validation (LOOCV) to assess model robustness (Q² >0.5 indicates predictive reliability) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
